molecular formula C16H15BrN2O4 B11106572 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11106572
M. Wt: 379.20 g/mol
InChI Key: FYESTOSNUYPKOH-ZBXLFGCISA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines a brominated methoxyphenoxy group with a furan-containing acylhydrazone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Etherification: The brominated product is then reacted with chloroacetic acid to form the corresponding ether.

    Hydrazide Formation: The ether is converted to the hydrazide by reaction with hydrazine hydrate.

    Acylhydrazone Formation: Finally, the hydrazide is reacted with furan-2-carbaldehyde under acidic conditions to form the acylhydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acylhydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The acylhydrazone moiety may interact with enzymes or receptors, leading to modulation of biological activities. The brominated phenoxy group and furan ring may also contribute to its overall activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE: Lacks the furan ring, which may result in different biological activities.

    2-(4-METHOXY-2-PHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE: Lacks the bromine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of both the brominated phenoxy group and the furan-containing acylhydrazone moiety makes 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C16H15BrN2O4/c1-21-15-10-12(17)6-7-14(15)23-11-16(20)19-18-8-2-4-13-5-3-9-22-13/h2-10H,11H2,1H3,(H,19,20)/b4-2+,18-8+

InChI Key

FYESTOSNUYPKOH-ZBXLFGCISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C=C/C2=CC=CO2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC=CC2=CC=CO2

Origin of Product

United States

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